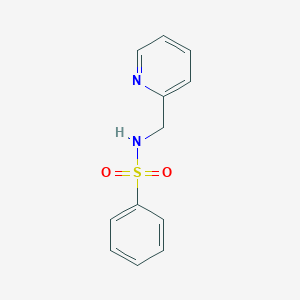

N-(pyridin-2-ylmethyl)benzenesulfonamide

Description

Properties

IUPAC Name |

N-(pyridin-2-ylmethyl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2S/c15-17(16,12-7-2-1-3-8-12)14-10-11-6-4-5-9-13-11/h1-9,14H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATNMJYCSSCNVMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)NCC2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(pyridin-2-ylmethyl)benzenesulfonamide typically involves the reaction between benzenesulfonyl chloride and 2-picolylamine in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or ethanol under reflux conditions. The general reaction scheme is as follows:

C6H5SO2Cl+C5H4NCH2NH2→C6H5SO2NCH2C5H4N+HCl

Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: N-(pyridin-2-ylmethyl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide in acetic acid.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium hydride in dimethylformamide.

Major Products:

Oxidation: Formation of sulfonic acids.

Reduction: Formation of amines.

Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

Antileishmanial Activity

One of the most notable applications of N-(pyridin-2-ylmethyl)benzenesulfonamide is its effectiveness against Leishmania donovani, the causative agent of visceral leishmaniasis.

Case Study: Efficacy Against Leishmania donovani

A study evaluated the therapeutic effects of 2-nitro-N-(pyridin-2-ylmethyl)benzenesulfonamide against both promastigote and amastigote forms of L. donovani. The results indicated:

- Inhibitory Concentration (IC50) :

- Promastigotes: 38.5 ± 1.5 µg/mL

- Amastigotes: 86.4 ± 2.4 µg/mL

- Toxicity : The compound demonstrated no significant toxicity to macrophages at concentrations up to 120 µg/mL.

- Mechanism : The antileishmanial activity was associated with increased levels of Th1 cytokines and reactive oxygen species, which are critical for the immune response against intracellular pathogens .

This study suggests that N-(pyridin-2-ylmethyl)benzenesulfonamide could serve as a potential candidate for developing new treatments for drug-resistant leishmaniasis.

Antimicrobial Properties

N-(pyridin-2-ylmethyl)benzenesulfonamide also exhibits promising antimicrobial activities.

Antibacterial and Antifungal Evaluation

Research has shown that compounds related to N-(pyridin-2-ylmethyl)benzenesulfonamide demonstrate significant antibacterial and antifungal properties:

- Antibacterial Activity : Tested against various strains including Escherichia coli, Klebsiella pneumoniae, and Staphylococcus aureus, these compounds showed effective inhibition.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | < 50 µg/mL |

| K. pneumoniae | < 25 µg/mL |

| S. aureus | < 30 µg/mL |

- Antifungal Activity : The compound has also been evaluated against Candida albicans, showing effective antifungal activity comparable to standard antifungal agents .

Enzyme Inhibition

Another significant application of N-(pyridin-2-ylmethyl)benzenesulfonamide is its role as an enzyme inhibitor.

Inhibition of Histone Deacetylase

The compound acts as an inhibitor of histone deacetylase, which is crucial in cancer therapy as it affects gene expression related to cell cycle regulation and apoptosis:

Mechanism of Action

The mechanism of action of N-(pyridin-2-ylmethyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with the active site of enzymes, inhibiting their activity. This inhibition can disrupt various biological pathways, leading to antimicrobial or antitumor effects.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues in PPARγ Agonism

Compounds 6 and 7 (N-(5-chloro-6-(quinolin-3-yloxy)pyridin-3-yl)benzenesulfonamide derivatives) share structural similarities, differing in substituents on the pyridine and quinoline rings. Both exhibit strong PPARγ binding, with Gold Scores (GS) of 78.09 and 87.26, respectively, compared to the reference drug INT131 (GS: 90.65). Their hydrogen-bonding scores (6.11 for 6, 7.42 for 7) suggest that the quinoline moiety enhances ligand-receptor interactions, positioning them as potent non-TZD PPARγ agonists .

| Compound | Gold Score (GS) | Hydrogen-Bonding Score |

|---|---|---|

| INT131 (Ref) | 90.65 | N/A |

| Compound 6 | 78.09 | 6.11 |

| Compound 7 | 87.26 | 7.42 |

Anticancer Activity of Sulfonamide Derivatives

N-(Pyridin-2-ylmethyl)benzenesulfonamide derivatives show variable cytotoxicity:

- Compound 18 (4-[1-(2-chloro-benzoyl)-2-oxo-1,2-dihydro-indol-3-ylideneamino]-N-(4,6-dimethyl-pyrimidin-2-yl)-benzenesulfonamide) demonstrated IC₅₀ values of 90 μg/mL (MCF-7) and 35 μg/mL (HCT116), outperforming other derivatives but remaining less active than 5-fluorouracil .

- 3-(Indoline-1-carbonyl)-N-(substituted)benzenesulfonamides showed IC₅₀ values between 1.98–9.12 µM across multiple cancer cell lines, highlighting the impact of indoline-carbonyl groups on potency .

| Compound | Cell Line (IC₅₀) | Structural Feature |

|---|---|---|

| Compound 18 | 90 μg/mL (MCF-7) | Chlorobenzoyl-indole moiety |

| Indoline-carbonyl derivative | 1.98 µM (A549) | Indoline-1-carbonyl substitution |

Anti-Inflammatory and Analgesic Analogues

Compounds A and C (e.g., 4-(4-oxo-2-phenyl-4H-quinazolin-3-yl)-N-pyrimidin-2-yl-benzenesulfonamide) exhibited anti-inflammatory and analgesic effects comparable to diclofenac and indomethacin. Docking studies suggest their activity arises from inhibition of cyclooxygenase (COX) or cytokine pathways .

LXR Agonists and Structural Complexity

T0901317 (a benzenesulfonamide derivative with trifluoromethyl groups) acts as an LXR agonist (EC₅₀: ~300 nM). Its structural complexity, including trifluoroethyl and hydroxy-trifluoromethyl groups, enhances lipid metabolism modulation compared to simpler sulfonamides .

Key Research Findings and Implications

Substituent Impact: Electron-withdrawing groups (e.g., chloro, quinoline) enhance receptor binding (e.g., PPARγ), while bulky groups (e.g., indoline-carbonyl) improve anticancer potency .

Synthetic Challenges : Pyridin-2-ylmethyl-containing derivatives often exhibit lower purity, necessitating optimized coupling strategies .

Therapeutic Versatility : Structural tweaks enable targeting of diverse pathways (e.g., COX inhibition, LXR agonism), supporting multifunctional drug design .

Biological Activity

N-(pyridin-2-ylmethyl)benzenesulfonamide, also known as 2-nitro-N-(pyridin-2-ylmethyl)benzenesulfonamide (2NB), is a sulfonamide compound that has garnered attention for its biological activities, particularly against various pathogens and its potential therapeutic applications. This article provides a comprehensive overview of the biological activity of this compound, focusing on its mechanisms of action, efficacy against specific diseases, and relevant research findings.

The biological activity of 2NB is primarily attributed to its ability to inhibit certain enzymes and modulate immune responses. The compound has shown significant effects against the protozoan parasite Leishmania donovani, which causes visceral leishmaniasis. The mechanism involves the induction of reactive oxygen species (ROS) and nitric oxide (NO) production in macrophages, leading to enhanced parasiticidal activity.

Key Mechanisms:

- Inhibition of Histone Deacetylase : 2NB acts as an inhibitor of histone deacetylase (HDAC), which is involved in regulating gene expression related to immune responses. This inhibition is particularly relevant in the context of drug-resistant L. donovani strains .

- Cytokine Modulation : Treatment with 2NB increases the levels of Th1 cytokines, which are crucial for effective immune responses against intracellular pathogens. This modulation enhances the macrophage's ability to control parasitic infections .

Efficacy Against Leishmania donovani

Recent studies have demonstrated the potent antileishmanial activity of 2NB. In vitro tests revealed that 2NB effectively reduced the viability of both promastigote and amastigote forms of L. donovani.

Study Findings:

- Inhibitory Concentration : The 50% inhibitory concentration (IC50) for promastigotes was found to be , while for amastigotes, it was .

- Toxicity Profile : Importantly, 2NB exhibited low toxicity towards macrophages at effective concentrations, indicating a favorable safety profile for potential therapeutic use .

- Combination Therapy : When used in conjunction with amphotericin B (AmB), 2NB enhanced the efficacy of AmB against resistant strains of L. donovani, suggesting its potential role in combination therapies for leishmaniasis .

Comparative Analysis with Other Sulfonamides

To contextualize the activity of 2NB, a comparison with other sulfonamide derivatives is essential. Below is a summary table highlighting the biological activities and key findings related to various sulfonamide compounds.

Case Study: Efficacy Against Drug-Resistant Strains

In a controlled study examining drug-resistant L. donovani strains, the addition of 2NB to standard treatment regimens resulted in a significant reduction in parasite load compared to controls without 2NB. This study highlighted the compound's potential as an adjunct therapy in overcoming resistance issues associated with conventional treatments .

Q & A

Q. What are the established synthetic routes for N-(pyridin-2-ylmethyl)benzenesulfonamide, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves sulfonylation of pyridine-derived intermediates. For example, a protocol analogous to N-benzylpyridine-2-sulfonamide () uses 2-mercaptopyridine oxidized with sodium hypochlorite, followed by reaction with benzylamine in dichloromethane. Key factors include:

- Temperature control : Maintaining 263–268 K during hypochlorite addition minimizes side reactions.

- Solvent selection : Dichloromethane enables rapid separation of intermediates.

- Stoichiometry : A 3.3:1 molar ratio of hypochlorite to thiol ensures complete oxidation.

Yield optimization (up to 81%) is achieved via post-synthesis washing (1 M HCl, brine) and crystallization in petroleum ether-ethyl acetate (3:1 v/v) .

Q. Which spectroscopic and crystallographic techniques are critical for confirming the molecular structure of N-(pyridin-2-ylmethyl)benzenesulfonamide?

Methodological Answer:

- X-ray crystallography : Resolves bond lengths (e.g., C–S, ~1.76 Å), torsion angles (e.g., C1–S1–N1–C6 = -71.85°), and dihedral angles between aromatic rings (e.g., 75.75° for pyridine-benzene) .

- Hydrogen bonding analysis : Identifies stabilizing interactions (e.g., N–H⋯O and N–H⋯N bonds) using geometric parameters (distance: ~2.2–2.3 Å; angles: ~160–170°) .

- FT-IR and NMR : Confirm functional groups (e.g., sulfonamide S=O stretches at ~1150–1350 cm⁻¹) and proton environments (e.g., pyridyl CH resonances at δ 8.5–9.0 ppm) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) complement experimental data in analyzing electronic properties and reactivity?

Methodological Answer:

- Density Functional Theory (DFT) : Validates experimental geometries (bond angles/lengths within ±2% error) and calculates frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity . For example, discrepancies between computed and experimental dipole moments may indicate crystal packing effects .

- Molecular docking : Screens binding affinities to biological targets (e.g., antimicrobial enzymes) by simulating ligand-protein interactions (e.g., π-π stacking with active-site residues) . Adjust scoring functions (e.g., AutoDock Vina) to resolve false positives .

Q. How should researchers address contradictions between biological activity assays and computational predictions?

Methodological Answer:

- Cross-validation : Use multiple assays (e.g., MIC for antimicrobial activity, receptor binding assays for agonists) to confirm biological effects. For instance, in vitro antileishmanial activity (IC₅₀ < 10 µM) may conflict with docking scores if solvent accessibility in the binding pocket is miscalculated .

- Structure-activity relationship (SAR) analysis : Modify substituents (e.g., nitro groups at specific positions) and compare activity trends with computational electrostatic potential maps .

Q. What strategies resolve challenges in crystallizing N-(pyridin-2-ylmethyl)benzenesulfonamide and interpreting hydrogen-bonding networks?

Methodological Answer:

- Crystallization optimization : Use mixed solvents (e.g., ethyl acetate/petroleum ether) for slow evaporation, improving crystal quality .

- Hydrogen atom positioning : Refine using difference Fourier maps for NH groups, while CH protons are modeled geometrically (riding model) with isotropic displacement parameters .

- Network analysis : Software like Mercury identifies 2D/3D networks (e.g., chains along the c-axis linked via N–H⋯O bonds) and quantifies packing efficiency .

Q. How do structural modifications (e.g., halogenation, Schiff base formation) enhance antimicrobial or anticancer activity?

Methodological Answer:

- Electron-withdrawing groups : Introduce nitro or chloro substituents to increase electrophilicity, improving interactions with microbial DNA gyrase (e.g., IC₅₀ reduction by 50% with Cl substitution) .

- Schiff base derivatives : Synthesize analogs like (E)-4-((pyridin-4-ylmethylene)amino)-N-sulfonamide derivatives. These show enhanced activity (comparable to doxorubicin) due to extended conjugation and improved membrane permeability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.